5-Hydroxy-3-(3-pyridyl)isoxazole

Medicinal chemistry Scaffold design Hydrogen bonding

5-Hydroxy-3-(3-pyridyl)isoxazole (CAS 1354939-73-3) is a heterocyclic building block bearing a hydroxyl group at the 5-position and a 3-pyridyl substituent on the isoxazole ring, with a molecular formula of C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol. The compound exists predominantly in the 2H-1,2-oxazol-5-one tautomeric form and is supplied for research purposes at purities of ≥98% (NLT 98%).

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 1354939-73-3
Cat. No. B3099721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-3-(3-pyridyl)isoxazole
CAS1354939-73-3
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CC(=O)ON2
InChIInChI=1S/C8H6N2O2/c11-8-4-7(10-12-8)6-2-1-3-9-5-6/h1-5,10H
InChIKeyZNACOKOVLHIQSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-3-(3-pyridyl)isoxazole (CAS 1354939-73-3) – Compound Identity and Research-Grade Procurement Baseline


5-Hydroxy-3-(3-pyridyl)isoxazole (CAS 1354939-73-3) is a heterocyclic building block bearing a hydroxyl group at the 5-position and a 3-pyridyl substituent on the isoxazole ring, with a molecular formula of C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol . The compound exists predominantly in the 2H-1,2-oxazol-5-one tautomeric form and is supplied for research purposes at purities of ≥98% (NLT 98%) . Its predicted physicochemical properties include a pKa of 5.37 ± 0.23, a calculated LogP (XLogP3) of 0.9, a topological polar surface area of 51.2 Ų, and one hydrogen bond donor with four hydrogen bond acceptors . No peer-reviewed primary research literature directly characterizing the biological activity, selectivity, or pharmacokinetics of this specific compound has been identified; available information is limited to supplier catalog descriptions and predicted in silico properties .

Why Generic 3-Pyridylisoxazole Substitution Cannot Be Assumed for 5-Hydroxy-3-(3-pyridyl)isoxazole


Within the 3-pyridylisoxazole chemotype, substitution at the 5-position of the isoxazole ring exerts a dominant influence on both pharmacological target engagement and the magnitude of biological response [1]. The presence of a 5-hydroxy group in the target compound introduces hydrogen bond donor capability and alters electronic distribution across the isoxazole ring relative to 5-alkyl, 5-aryl, or 5-unsubstituted 3-pyridylisoxazole congeners, creating a distinct pharmacophore that cannot be replicated by simple analogs such as 5-methyl-3-(3-pyridyl)isoxazole, 3-(3-pyridyl)isoxazole, or 5-phenylisoxazole derivatives [2]. Systematic structure–activity relationship (SAR) studies on related pyridylisoxazole series, including S1P₁ agonists and platelet antiaggregatory agents, have demonstrated that modifications at the 5-position can produce orders-of-magnitude shifts in potency, selectivity profiles, and physicochemical properties [1][2]. Consequently, procurement of a generic 3-pyridylisoxazole analog in place of the specific 5-hydroxy derivative introduces a structurally unvalidated variable that may invalidate hit-to-lead SAR continuity, compromise scaffold reproducibility, and confound biological interpretation [2].

5-Hydroxy-3-(3-pyridyl)isoxazole: Quantitative Differentiation Evidence for Research Procurement Decisions


Hydrogen Bond Donor Capability Distinguishes the 5-Hydroxy Scaffold from 5-Alkyl-3-pyridylisoxazole Congeners

5-Hydroxy-3-(3-pyridyl)isoxazole possesses one hydrogen bond donor (HBD = 1) contributed by the 5-OH group, whereas the closely related 5-alkyl-3-pyridylisoxazole series—including 5-methyl, 5-ethyl, 5-isopropyl, and 5-cyclopropyl derivatives synthesized and characterized by Demina et al. (2018)—have zero hydrogen bond donors (HBD = 0) [1]. This structural distinction is non-trivial for target engagement: in the pyridylisoxazole S1P₁ agonist series, the presence of a hydroxyl-bearing substituent was a critical determinant of receptor binding affinity and functional selectivity [2]. The target compound thus offers a pharmacophore feature absent from the 5-alkyl sub-series that has been most extensively profiled for antiaggregatory activity.

Medicinal chemistry Scaffold design Hydrogen bonding

Predicted pKa and Ionization State Differentiate the 5-Hydroxy Compound at Physiological pH from 5-Unsubstituted 3-Pyridylisoxazole

The predicted pKa of 5-Hydroxy-3-(3-pyridyl)isoxazole is 5.37 ± 0.23, indicating that under physiological pH (7.4) a substantial fraction of the 5-OH group will be partially ionized, imparting a negative charge character distinct from 3-(3-pyridyl)isoxazole (no 5-substituent; pKa ~8–9 for the isoxazole NH), which remains predominantly neutral at physiological pH . The target compound's XLogP3 of 0.9 and topological polar surface area of 51.2 Ų reflect a balance of polarity and lipophilicity that diverges from the more lipophilic 5-alkyl congeners (e.g., 5-cyclopropyl-3-(3-pyridyl)isoxazole, estimated LogP > 2.0 based on the Demina et al. series) [1].

Physicochemical profiling Drug-likeness Ionization

5-Position Hydroxyl Group Enables Divergent Derivatization Chemistry Relative to 5-Carbon-Substituted Analogs

The 5-hydroxy group of the target compound functions as both a nucleophile and a leaving group, enabling O-alkylation, O-acylation, sulfonation, and phosphorylation chemistries that are unavailable to 5-alkyl-3-pyridylisoxazoles (e.g., 5-methyl- or 5-cyclopropyl-substituted congeners in the Demina et al. 2018 series) [1][2]. In the S1P₁ agonist medicinal chemistry program reported by Guo et al. (2016), the pyridylisoxazole core with a hydroxyl-bearing substituent at a position topologically analogous to the 5-position demonstrated synthetic versatility in generating diverse analogs, enabling systematic exploration of structure–activity relationships [2]. The 5-hydroxy moiety can also participate in Mitsunobu reactions and serve as a handle for bioconjugation or prodrug strategies that are inaccessible with carbon-linked 5-substituents.

Synthetic chemistry Building block utility Derivatization

Pyridylisoxazole Chemotype Activity Ranges Provide Contextual Baselines for Biological Screening Triage

While no direct bioactivity data exist for 5-Hydroxy-3-(3-pyridyl)isoxazole itself, the broader 3-pyridylisoxazole chemotype has demonstrated quantifiable in vitro activity across multiple disease-relevant assays. Demina et al. (2018) reported that a series of 5-alkyl-3-pyridylisoxazoles exhibited antiaggregatory activity against human platelet-rich plasma in the concentration range of 6 × 10⁻⁶ to 6 × 10⁻⁴ mol L⁻¹ (i.e., 6 μM to 600 μM), with the 5-substituent identity modulating potency within this window [1]. In anticancer screening, pyridinylisoxazole derivatives showed anti-proliferative activity against MCF-7 human breast cancer cells with IC₅₀ values in the micromolar range [2]. Additionally, 5-substituted pyridylisoxazoles in patent literature have been described as p38 MAP kinase inhibitors and GABAₐ α5 receptor modulators, though explicit IC₅₀ values for compounds with a 5-OH substitution pattern are not disclosed [3][4]. These class-level data provide a contextual activity landscape within which the 5-hydroxy derivative can be positioned as a building block for hit identification in antiplatelet, oncology, or CNS discovery programs.

Biological activity Antiaggregatory Anticancer screening

Recommended Research Application Scenarios for 5-Hydroxy-3-(3-pyridyl)isoxazole Based on Differentiating Characteristics


Medicinal Chemistry Hit-Finding in Antiplatelet Drug Discovery Leveraging 3-Pyridylisoxazole Chemotype Activity

The demonstrated antiaggregatory activity of 5-alkyl-3-pyridylisoxazoles in human platelet-rich plasma (6 μM to 600 μM range) [1] establishes a validated biological rationale for screening the 5-hydroxy analog against platelet aggregation targets. The 5-OH substituent offers a hydrogen bond donor that is absent from the previously profiled 5-alkyl series, potentially altering selectivity for platelet membrane receptors identified by Demina et al. (2018) [1]. This compound is suitable as a core scaffold for systematic SAR exploration in thrombosis-related drug discovery programs.

Diversifiable Building Block for S1P₁ Receptor Agonist or Related GPCR Ligand Optimization

The pyridylisoxazole core has been validated as a privileged scaffold for S1P₁ receptor agonism, with compound 5b from the Guo et al. (2016) series achieving potent in vitro activity, selectivity, an acceptable pharmacokinetic profile, and oral efficacy in a rodent arthritis model [2]. The 5-hydroxy derivative provides a synthetic entry point for installing diverse substituents via O-alkylation or O-acylation to generate focused libraries, enabling medicinal chemistry teams to explore S1P₁ or structurally homologous GPCR targets with a scaffold that has demonstrated translational potential [2].

Lead Optimization in Kinase-Focused Drug Discovery: p38 MAP Kinase and GABAₐ α5 Programs

Patent disclosures have established that pyridylisoxazole derivatives can achieve potent inhibition of p38 MAP kinase and modulation of the GABAₐ α5 receptor binding site [3][4]. The 5-Hydroxy-3-(3-pyridyl)isoxazole scaffold, with its lower LogP (XLogP3 = 0.9) and hydrogen bond donor capacity [1], offers physicochemical properties potentially favorable for CNS penetration (if desired for GABAₐ α5 cognitive disorder indications) or for optimizing kinase selectivity through 5-position derivatization. The compound serves as a versatile starting material for structure-based design in these target classes.

Physicochemical Property-Focused Fragment or Lead Optimization for Permeability–Solubility Balance

With an XLogP3 of 0.9, a topological polar surface area of 51.2 Ų, and one hydrogen bond donor, the target compound occupies a favorable physicochemical space for oral drug-likeness, contrasting with more lipophilic 5-alkyl-3-pyridylisoxazole congeners (estimated LogP > 2.0) that may face solubility or metabolic stability liabilities [1][2]. This property profile supports its use as a low-molecular-weight (162.15 g/mol) fragment or early lead starting point in programs where balancing permeability, solubility, and metabolic stability is a critical optimization parameter.

Quote Request

Request a Quote for 5-Hydroxy-3-(3-pyridyl)isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.